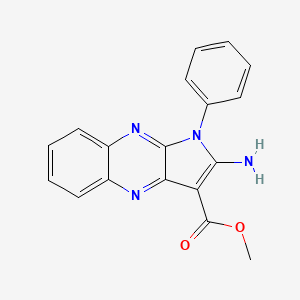

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Description

Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoxaline core. The compound’s structure includes:

- A phenyl group at position 1, contributing steric bulk and aromatic interactions.

- A methyl ester at position 3, influencing solubility and metabolic stability.

- An amino group at position 2, enabling hydrogen bonding and electronic modulation.

This derivative is synthesized via condensation reactions involving substituted o-phenylenediamines and functionalized diketones, followed by esterification . Its structural complexity and substituent diversity make it a promising candidate for drug discovery, particularly in oncology and infectious diseases.

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

methyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

InChI |

InChI=1S/C18H14N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h2-10H,19H2,1H3 |

InChI Key |

YBQXYRZPZULNHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3-Hydroxy-3-Pyrroline-2-One Derivatives

A widely adopted method involves reacting 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine in acetic acid at 90°C for 2–8 hours. For the target compound, substituting the ethoxy group with a methoxy group and introducing a phenyl substituent at the 1-position are critical modifications.

Key Steps :

-

Precursor Synthesis : 1-Phenyl-4-methoxycarbonyl-3-hydroxy-3-pyrroline-2-one is prepared via nucleophilic substitution or esterification.

-

Cyclocondensation : Glacial acetic acid facilitates dehydration and cyclization with o-phenylenediamine, forming the quinoxaline ring.

-

Amination : Post-cyclization nitration followed by reduction (e.g., using Fe/AcOH) introduces the 2-amino group.

Optimization :

-

Catalyst : Citric acid in ethanol at 80°C improves yield (up to 65%) by enhancing imine formation.

-

Purification : Column chromatography (hexane/ethyl acetate) and recrystallization ensure product purity.

Radical-Mediated Methylation and Functionalization

Recent advances in radical chemistry enable selective methylation and functionalization of pyrroloquinoxaline intermediates.

Methyl Radical Addition to Isocyanide Precursors

Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized via methyl radical addition to aryl isocyanides under Fenton-like conditions.

Procedure :

-

Isocyanide Preparation : 1-(2-Isocyanophenyl)-1H-pyrrole is synthesized from 2-nitroaniline via Clauson–Kaas reaction and reduction.

-

Radical Generation : Di-tert-butyl peroxide (DCP) decomposes at 120°C to produce methyl radicals, which add to the isocyanide carbon.

-

Cyclization : The resulting α-imidoyl radical undergoes intramolecular cyclization, forming the quinoxaline ring.

Conditions :

-

Catalyst : KF or CsF enhances radical stability.

-

Solvent : t-Butanol at 120°C for 18 hours achieves 45–60% yield.

Mechanistic Insight :

The methyl radical preferentially adds to the isocyanide, followed by cyclization and aromatization. Bis-methylation is suppressed by limiting DCP stoichiometry.

Stepwise Assembly via Pyrrole and Quinoxaline Ring Formation

A modular approach constructs the pyrrole and quinoxaline rings sequentially.

Clauson–Kaas Pyrrole Synthesis

2-Nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid to form 1-(2-nitrophenyl)pyrrole, which is reduced to the amine.

Quinoxaline Ring Closure

Cyclization with o-phenylenediamine in polyphosphoric acid at 250°C forms the quinoxaline moiety.

Modifications :

-

Amino Group Introduction : Nitration at position 2 followed by catalytic hydrogenation.

-

Esterification : Methyl chloroformate reacts with a hydroxyl intermediate under basic conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 3, altering physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the aromatic system, altering binding interactions with enzymes or receptors.

- Ester vs. Carboxamide : Methyl/ethyl esters (target compound ) offer metabolic lability, whereas carboxamides () resist hydrolysis, prolonging activity.

Anticancer Potential:

- The target compound’s phenyl group may optimize interactions with kinase targets, as seen in benzo[g]quinoxaline derivatives (e.g., compound 3 in with submicromolar IC₅₀ against MCF-7 cells).

- Dichlorophenyl analogs () could exhibit higher cytotoxicity due to halogen-mediated DNA intercalation or topoisomerase inhibition.

Antimicrobial Activity:

- Ethyl ester derivatives with alkyl chains (e.g., hexyl ) may improve penetration into bacterial membranes, similar to amide-linked quinoxalines showing MIC values <10 µg/mL against Gram-positive strains .

Metabolic Stability:

- Trifluoromethyl-substituted compounds () resist oxidative metabolism, extending half-life compared to the target compound’s methyl ester.

Biological Activity

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.3 g/mol. The compound features a pyrroloquinoxaline core, which is essential for its biological activity. The presence of amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

This compound has been studied extensively for its kinase inhibitory properties. Kinases are critical in various signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, the compound may alter cancer cell signaling, leading to reduced tumor growth.

Inhibition Studies

Research indicates that this compound can effectively inhibit specific kinases associated with cancer progression. For instance, it has shown promising results in binding affinity assays against various kinases, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives reveal that modifications to the chemical structure can significantly impact biological activity. Key findings include:

- Substituents on the aromatic ring: Unsubstituted aromatic rings generally exhibit higher activity compared to those with electron-donating or withdrawing groups.

- Aliphatic linkers: The presence of aliphatic linkers at specific positions can enhance or diminish activity depending on their nature .

The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | Contains a diethylsulfamoyl group enhancing solubility | |

| Methyl 2-amino-1-pentyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | Features a pentyl chain affecting lipophilicity | |

| Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate | Contains an allyl group influencing reactivity |

Case Studies and Research Findings

Several studies have investigated the anticancer properties of this compound:

- Anticancer Activity : In vitro tests demonstrated that this compound exhibited significant growth inhibition against various cancer cell lines. For example, it showed an IC50 value of against HeLa cells and against SMMC-7721 cells .

- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, this compound demonstrated superior efficacy in certain cases, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What are the key challenges in synthesizing Methyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, typically starting with cyclocondensation of substituted quinoxalines with pyrrole precursors. Key challenges include low yields due to steric hindrance from the phenyl group and competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Temperature control : Maintaining 80–100°C during condensation minimizes byproducts.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves ambiguities in aromatic proton environments (e.g., distinguishing pyrrole and quinoxaline ring signals). For example, the amino proton (NH₂) appears as a broad singlet near δ 6.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 363.1012) and detects isotopic patterns for chlorine-free derivatives .

- X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl substituent (if present) and hydrogen-bonding networks .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

- Anticancer Activity : Inhibits kinases (e.g., FGFR1) with IC₅₀ values <1 μM, assessed via in vitro kinase inhibition assays .

- Antimicrobial Potential : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~25 µg/mL) .

- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HepG2), with EC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from substituent effects (e.g., dichlorophenyl vs. naphthyl groups) or assay conditions. Strategies include:

- Comparative SAR Studies : Synthesize derivatives with systematic substitutions (Table 1) and test under standardized conditions .

- Target Profiling : Use proteome-wide kinase screens to identify off-target interactions that may explain variability .

- Metabolic Stability Analysis : Assess compound degradation in cell culture media (e.g., via LC-MS) to rule out artifactual results .

Table 1 : Substituent Effects on Anticancer Activity (IC₅₀, μM)

| Substituent | FGFR1 Inhibition | Cytotoxicity (HepG2) |

|---|---|---|

| 3,5-Dichlorophenyl | 0.8 | 12.4 |

| 1-Naphthyl | 1.5 | 8.9 |

| 4-Fluorophenyl | 2.3 | 18.7 |

| Data adapted from |

Q. What strategies are recommended for identifying the molecular target(s) of this compound in complex biological systems?

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to detect binding affinities .

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets for validation .

Q. How can researchers address discrepancies in structure-activity relationship (SAR) models for pyrroloquinoxaline derivatives?

- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to correlate electronic effects with activity .

- 3D-QSAR Modeling : Apply CoMFA/CoMSIA to predict bioactivity based on steric/electrostatic fields .

- Crystallographic Data : Compare ligand-bound protein structures (e.g., FGFR1) to validate docking poses and refine SAR .

Q. What methodological approaches are used to analyze metabolic pathways or degradation products of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

- Stability Studies : Monitor degradation under varying pH (2–10) and temperatures (25–40°C) to identify labile functional groups (e.g., ester hydrolysis) .

Key Considerations for Experimental Design

- Control Groups : Include structurally related but inactive analogs (e.g., ester-to-amide derivatives) to confirm specificity .

- Data Reproducibility : Validate assays across multiple replicates and independent labs, especially for kinase inhibition .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.